molecular formula C16H15ClN2O2S B2782716 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide CAS No. 2034594-98-2

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2782716
CAS No.: 2034594-98-2
M. Wt: 334.82
InChI Key: ONBQUOXEKSTHSP-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a chlorine atom, and an indole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Coupling of the Indole and Thiophene Rings: The final step involves coupling the indole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.

    Reduction: Reduction reactions can target the carbonyl group formed from oxidation, converting it back to the hydroxyethyl group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways involving indole and thiophene derivatives.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Thiophene-2-carboxamide: A simpler analog lacking the indole moiety.

    5-chloro-2-methylthiophene: A related compound with a methyl group instead of the hydroxyethyl group.

Uniqueness

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of the indole and thiophene rings, which imparts distinct electronic and steric properties. This combination can lead to unique biological activities and applications not seen in simpler analogs.

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-19-7-6-10-8-11(2-3-12(10)19)13(20)9-18-16(21)14-4-5-15(17)22-14/h2-8,13,20H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBQUOXEKSTHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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